1-Chloro-1-nitroprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-nitroprop-1-ene is an organic compound characterized by the presence of both a chloro and a nitro group attached to a propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-1-nitroprop-1-ene can be synthesized through the reaction of 1-chloropropene with nitric acid under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-1-nitroprop-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroalkenes.
Reduction: Reduction of this compound typically yields amines or hydroxylamines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.
Major Products:
Oxidation: Nitroalkenes.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted nitropropenes.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-nitroprop-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-nitroprop-1-ene involves its reactivity towards nucleophiles and electrophiles. The nitro group is highly electron-withdrawing, making the compound a strong electrophile. This property allows it to participate in various cycloaddition reactions, forming stable adducts with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-1-nitroethene
- 2-Nitroprop-1-ene
- 3,3,3-Trichloro-1-nitroprop-1-ene
Comparison: 1-Chloro-1-nitroprop-1-ene is unique due to the presence of both a chloro and a nitro group on the same carbon atom, which imparts distinct reactivity compared to its analogs. For instance, 1-Chloro-1-nitroethene lacks the additional carbon, making it less sterically hindered and more reactive in certain reactions. Similarly, 2-Nitroprop-1-ene, with the nitro group on a different carbon, exhibits different electronic properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
65514-05-8 |
---|---|
Molekularformel |
C3H4ClNO2 |
Molekulargewicht |
121.52 g/mol |
IUPAC-Name |
1-chloro-1-nitroprop-1-ene |
InChI |
InChI=1S/C3H4ClNO2/c1-2-3(4)5(6)7/h2H,1H3 |
InChI-Schlüssel |
SRSKPQQFRAZCJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C([N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.